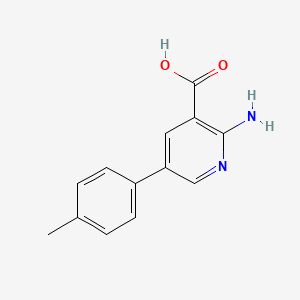

2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid

Description

2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an amino group, a carboxylic acid group, and a 4-methylphenyl group

Properties

IUPAC Name |

2-amino-5-(4-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-8-2-4-9(5-3-8)10-6-11(13(16)17)12(14)15-7-10/h2-7H,1H3,(H2,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODFDYJBLILBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686930 | |

| Record name | 2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-21-9 | |

| Record name | 2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-bromopyridine with 4-methylphenylboronic acid under Suzuki coupling conditions. The reaction typically uses a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF). The resulting intermediate is then subjected to carboxylation using carbon dioxide (CO2) under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid serves as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions enhances its utility in organic synthesis.

Common Reactions:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carboxylic acid can be reduced to alcohol derivatives.

- Substitution : The amino group participates in nucleophilic substitution reactions.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Nitro derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohol derivatives |

| Substitution | Alkyl halides, Acyl chlorides | Various substituted pyridine derivatives |

Biological Applications

Research into the biological activity of this compound has revealed potential antimicrobial and anticancer properties . Studies indicate that it may interact with biological macromolecules through hydrogen bonding and ionic interactions, potentially modulating enzyme activity.

Case Study Example:

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against specific cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for drug development.

Medicinal Chemistry

The compound is being explored for its role in developing enzyme inhibitors , particularly in the context of diseases where enzyme dysregulation is a factor. Its structural features allow for modifications that can enhance its binding affinity to target enzymes.

Mechanism of Action:

The amino group can form hydrogen bonds with enzyme active sites, while the carboxylic acid group can engage in ionic interactions, facilitating the inhibition process.

Industrial Applications

In the industrial sector, 2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid is utilized in the production of specialty chemicals and materials with specific properties. Its versatility makes it valuable for creating tailored compounds for various applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-methylpyridine: Similar structure but lacks the 4-methylphenyl group.

2-Amino-3-carboxypyridine: Similar structure but lacks the 4-methylphenyl group.

4-Methylphenylpyridine: Lacks the amino and carboxylic acid groups.

Uniqueness

2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups on the pyridine ring, along with the 4-methylphenyl substitution. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a carboxylic acid group, which contribute to its reactivity and biological activity. Its molecular formula is CHNO, with a molecular weight of approximately 220.24 g/mol. The presence of the methylphenyl substituent enhances its lipophilicity, potentially influencing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that 2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid exhibits notable antimicrobial properties. A study evaluating various derivatives found that compounds containing similar structural motifs displayed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid | 32 µg/mL |

| Ampicillin | 16 µg/mL |

| Cycloheximide | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has been evaluated against several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The results indicated that the compound inhibited cell proliferation with IC values in the micromolar range.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 20.2 |

| HT-29 | 21.6 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, likely through modulation of signaling pathways associated with cancer cell survival .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, recent studies have highlighted the anti-inflammatory effects of 2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid. It has been shown to inhibit COX enzymes, which are critical mediators in the inflammatory response.

| Compound | COX-1 IC (µM) | COX-2 IC (µM) |

|---|---|---|

| 2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

This activity suggests potential therapeutic applications for inflammatory diseases .

The biological activity of 2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds while the carboxylic acid can engage in ionic interactions, modulating enzyme activities.

- Receptor Binding : The structural features allow binding to various receptors involved in inflammation and cancer progression.

These interactions are crucial for the compound's efficacy as a therapeutic agent.

Case Studies

Several case studies have demonstrated the practical applications of this compound:

- Antimicrobial Efficacy : A study showed that derivatives based on this compound exhibited enhanced antimicrobial activity compared to traditional antibiotics, suggesting a potential role in treating resistant infections.

- Cancer Treatment : In vivo studies using animal models indicated that treatment with this compound resulted in significant tumor reduction, highlighting its potential as an adjunct therapy in cancer management.

- Inflammatory Disorders : Clinical trials are underway to assess its effectiveness in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-amino-5-(4-methylphenyl)pyridine-3-carboxylic acid, and how can reaction yields be optimized?

- Methodology : A typical synthesis involves multi-step reactions starting with a substituted pyridine core. For example, condensation of 4-methylbenzaldehyde with aminopyridine derivatives, followed by cyclization using catalysts like palladium or copper under inert conditions (e.g., nitrogen atmosphere) . Solvents such as DMF or toluene are critical for stabilizing intermediates. Yield optimization requires temperature control (80–120°C) and stoichiometric adjustments to minimize by-products like unreacted aldehydes. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic proton environments.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% is typical for research-grade material).

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular weight (theoretical ~268.3 g/mol).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (C: ~66%, H: ~5%, N: ~10%) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Ethanol and methanol are suitable for dilution .

- Stability : Stable at room temperature in dry, dark conditions. Degrades in acidic (pH < 3) or alkaline (pH > 10) environments, forming hydrolyzed by-products. Long-term storage at -20°C in argon-purged vials is advised .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodology :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to targets (e.g., kinases or GPCRs). The amino and carboxylic acid groups often form hydrogen bonds with active-site residues .

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Approach :

- Batch Variability Analysis : Compare purity (via HPLC) and stereochemistry (via chiral HPLC or X-ray crystallography) across synthetic batches.

- Assay Optimization : Standardize cell-based assays (e.g., IC50 measurements) using positive controls (e.g., known kinase inhibitors). Contradictions may arise from differences in cell lines or assay protocols .

Q. How do substituent modifications (e.g., methyl vs. trifluoromethyl groups) impact the compound’s pharmacological profile?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 5-(4-trifluoromethylphenyl) derivatives) and compare logP (lipophilicity), metabolic stability (microsomal assays), and target binding (SPR or ITC). The 4-methylphenyl group enhances membrane permeability, while electron-withdrawing groups (e.g., -CF3) may improve target affinity .

Q. What catalytic systems improve regioselectivity in functionalizing the pyridine ring?

- Methodology :

- Transition Metal Catalysts : Pd(OAc)₂ with ligands (e.g., XPhos) directs C-H activation at the 5-position. Copper iodide mediates Ullmann-type couplings for amino group retention .

- Microwave-Assisted Synthesis : Reduces reaction times (from 24h to 2h) and improves regioselectivity by minimizing thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.